molecular formula C30H31N3O4 B2553390 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide CAS No. 932524-66-8

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide

Cat. No.: B2553390
CAS No.: 932524-66-8
M. Wt: 497.595
InChI Key: FYQLIGLPPDASBT-UHFFFAOYSA-N
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Description

2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C30H31N3O4 and its molecular weight is 497.595. The purity is usually 95%.
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Scientific Research Applications

Chemical Structure and Properties

Compounds with similar structures to "2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide" exhibit unique spatial orientations and chemical properties due to their amide derivatives. These structural aspects influence their interaction with ions and molecules, showcasing their potential in designing molecular receptors and understanding molecular self-assembly mechanisms through weak interactions like C–H⋯π and C–H⋯O, leading to various structural conformations such as tweezer-like geometry and channel-like structures in crystalline forms (Kalita, Baruah, 2010).

Potential Applications in Material Science

Research on quinoline derivatives has demonstrated their capabilities in material science, particularly in the synthesis and structural study of co-crystals and salts. These studies highlight the potential of such compounds in developing new materials with tailored properties for specific applications, including optoelectronics and pharmaceuticals. The ability to form co-crystals with aromatic diols indicates their versatility in molecular engineering and design (Karmakar, Kalita, Baruah, 2009).

Catalytic Applications

The preparation of pincer-functionalized aminomethylbenzo[h]quinoline derivatives for use in catalysis, such as ketone reduction, signifies the compound's relevance in chemical synthesis and industrial processes. These catalysts demonstrate the chemical flexibility and utility of quinoline derivatives in facilitating complex chemical reactions, offering insights into novel catalytic mechanisms and enhancing the efficiency of chemical processes (Facchetti et al., 2016).

Antimicrobial and Antioxidant Properties

Quinoline derivatives, including those structurally related to "2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-phenethylacetamide," have been explored for their antimicrobial and antioxidant properties. These studies contribute to the development of new therapeutic agents, highlighting the compound's potential in addressing microbial resistance and oxidative stress-related disorders (Werbel et al., 1986); (Deady et al., 2003).

Properties

IUPAC Name

2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O4/c1-2-21-8-10-25(11-9-21)32-19-24-16-23-17-27-28(37-15-14-36-27)18-26(23)33(30(24)35)20-29(34)31-13-12-22-6-4-3-5-7-22/h3-11,16-18,32H,2,12-15,19-20H2,1H3,(H,31,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYQLIGLPPDASBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NCCC5=CC=CC=C5)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.